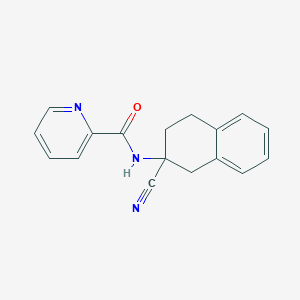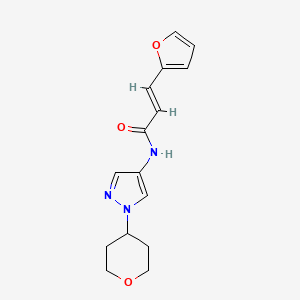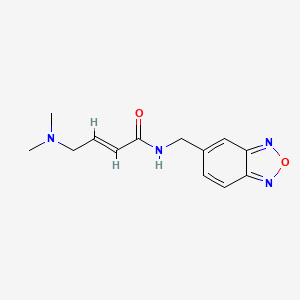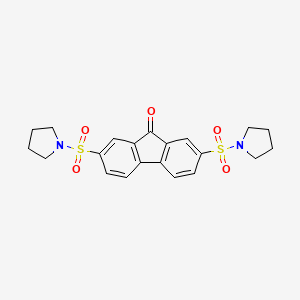![molecular formula C13H12 B2968200 1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane CAS No. 1823343-65-2](/img/structure/B2968200.png)
1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane is a synthetic organic compound featuring a bicyclo[1.1.1]pentane unit linked to a phenyl ring via an ethynylene bridge. This compound serves as a valuable molecular building block in various research areas due to its unique structural properties.
Wirkmechanismus
Target of Action
The primary targets of “1-(4-Ethynylphenyl)bicyclo[11It’s known that the bicyclo[111]pentane (BCP) unit, which is a part of this compound, is used as a bioisostere in drug molecules . Bioisosteres are compounds or groups that have similar physical or chemical properties which produce broadly similar biological properties to another chemical compound.
Mode of Action
The exact mode of action of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to influence the permeability, aqueous solubility, and in vitro metabolic stability of the drug molecules it is incorporated into .
Biochemical Pathways
The specific biochemical pathways affected by “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to be a bioisostere in drug molecules, suggesting it may interact with biological systems in a way that is similar to the compounds it is replacing .
Pharmacokinetics
The pharmacokinetics of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to generally offer high passive permeability, high water solubility, and improved metabolic stability .
Result of Action
The specific molecular and cellular effects of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to influence the permeability, aqueous solubility, and in vitro metabolic stability of the drug molecules it is incorporated into .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of “1-(4-Ethynylphenyl)bicyclo[11The bcp unit is known to be a bioisostere in drug molecules, suggesting it may have similar environmental interactions to the compounds it is replacing .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane typically involves the coupling of a bicyclo[1.1.1]pentane derivative with a phenylacetylene derivative under specific reaction conditions. The reaction is often catalyzed by transition metals such as palladium or copper, which facilitate the formation of the ethynylene bridge.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Oxidation: The ethynylene bridge can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Reagents such as halogens, acids, and bases are used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, such as halogenated, hydroxylated, and alkylated compounds.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in the substituents attached to the core.
Phenylacetylene derivatives: These compounds feature a phenyl ring linked to an ethynylene bridge but lack the bicyclo[1.1.1]pentane unit
Uniqueness
1-(4-Ethynylphenyl)bicyclo[1.1.1]pentane is unique due to the combination of the bicyclo[1.1.1]pentane unit and the ethynylene bridge, which imparts distinct structural and electronic properties. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
1-(4-ethynylphenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12/c1-2-10-3-5-12(6-4-10)13-7-11(8-13)9-13/h1,3-6,11H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVCGOUYXRNLQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C23CC(C2)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2968120.png)


![methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2968127.png)
![N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968128.png)
![6-Methyl-1,2-dihydrospiro[indole-3,4'-oxane] hydrochloride](/img/structure/B2968130.png)

![3,4-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2968134.png)

![methyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2968136.png)
![N-{[5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B2968137.png)

![5-chloro-N-[(2Z)-4,7-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-nitrobenzamide](/img/structure/B2968140.png)
